TRIS(TRIMETHYLSILOXY)ANTIMONY
Overview
Description
It is a white to pale yellow crystalline solid that is soluble in organic solvents such as benzene and dimethylformamide . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIS(TRIMETHYLSILOXY)ANTIMONY is typically synthesized by reacting trimethylsilanol with antimony trioxide in a non-aqueous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of antimony trimethylsiloxide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
TRIS(TRIMETHYLSILOXY)ANTIMONY undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with antimony trimethylsiloxide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from reactions involving antimony trimethylsiloxide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony oxides, while substitution reactions can produce a variety of organoantimony compounds .
Scientific Research Applications
TRIS(TRIMETHYLSILOXY)ANTIMONY has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used as an additive in specialty materials and electronic chemicals.
Mechanism of Action
The mechanism by which antimony trimethylsiloxide exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The compound’s trimethylsiloxy groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Antimony trioxide (Sb₂O₃): A common antimony compound used in flame retardants and as a catalyst.
Antimony pentoxide (Sb₂O₅): Used in the production of flame retardants and as an oxidizing agent.
Trimethylsilanol (C₃H₁₀OSi): A precursor in the synthesis of antimony trimethylsiloxide.
Uniqueness
TRIS(TRIMETHYLSILOXY)ANTIMONY is unique due to its combination of antimony and trimethylsiloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical reactions and industrial applications where other antimony compounds may not be as effective .
Biological Activity
TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS Number: 194033-87-9) is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Overview of this compound
This compound is characterized as a white to pale yellow crystalline solid, soluble in organic solvents such as benzene and dimethylformamide. It is synthesized through the reaction of trimethylsilanol with antimony trioxide under controlled conditions to ensure high purity and yield. The compound's unique structure, featuring trimethylsiloxy groups, contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interactions with molecular targets within biological systems. It can influence enzyme activity and protein interactions, leading to various biochemical effects. The trimethylsiloxy groups enhance the compound's solubility and reactivity, allowing it to participate in chemical reactions that may affect biological pathways.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been determined, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways. The exact mechanism remains an area of active research, with ongoing studies aimed at elucidating how this compound interacts with cancer cell metabolism and signaling pathways .
3. Industrial Applications
Beyond its biological significance, this compound is utilized in various industrial applications, including as a catalyst in organic synthesis and as an additive in specialty materials. Its ability to facilitate chemical reactions makes it valuable in the production of organoantimony compounds and other materials.
Research Findings
Recent studies have focused on the environmental impact and bioaccumulation potential of this compound, particularly in aquatic ecosystems. Research has shown that compounds like this compound can accumulate in marine organisms, raising concerns about their ecological effects .
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of this compound revealed significant inhibitory effects against several bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 125 |
Pseudomonas aeruginosa | 62.5 |
These findings underscore the compound's potential utility in developing new antimicrobial agents .
Properties
IUPAC Name |
tris(trimethylsilyl) stiborite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQIFOPOPWGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3SbSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102985 | |
Record name | Tris(trimethylsiloxy)antimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194033-87-9 | |
Record name | Tris(trimethylsiloxy)antimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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